(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 549504-45-2
VCID: VC0022142
InChI: InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1
SMILES: CC(CN=[N+]=[N-])(C(=O)OC)O
Molecular Formula: C5H9N3O3
Molecular Weight: 159.145

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester

CAS No.: 549504-45-2

Cat. No.: VC0022142

Molecular Formula: C5H9N3O3

Molecular Weight: 159.145

* For research use only. Not for human or veterinary use.

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester - 549504-45-2

Specification

CAS No. 549504-45-2
Molecular Formula C5H9N3O3
Molecular Weight 159.145
IUPAC Name methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate
Standard InChI InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1
Standard InChI Key IFZQXKZFIXWPKR-YFKPBYRVSA-N
SMILES CC(CN=[N+]=[N-])(C(=O)OC)O

Introduction

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is a small organic molecule that belongs to the class of azido-containing esters. The compound's name indicates the presence of an azide group (-N₃), a hydroxyl group (-OH), and a methyl ester functional group (-COOCH₃). The stereochemistry at the second carbon (C2) is specified as (S), which denotes its spatial configuration.

This compound has potential applications in synthetic organic chemistry, particularly as an intermediate in the synthesis of pharmaceuticals, peptides, or other biologically active molecules.

Molecular Formula

The molecular formula of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is C5H9N3O3.

Structural Features

The structure consists of:

  • A central carbon atom (C2) bonded to:

    • A hydroxyl group (-OH),

    • A methyl group (-CH₃),

    • A carboxylic acid derivative in the form of a methyl ester (-COOCH₃).

  • Another carbon atom (C3) bonded to an azide group (-N₃).

Molecular Weight

The molecular weight is approximately 159.14 g/mol, calculated based on its molecular formula.

Stereochemistry

The designation "(2S)" indicates that the configuration around the second carbon atom is stereochemically defined as "S" (from Latin sinister, meaning left), following Cahn-Ingold-Prelog priority rules.

Synthesis

The synthesis of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester typically involves:

  • Starting Material: A precursor such as 2-hydroxy-2-methylpropanoic acid.

  • Azidation Reaction: Introducing the azide group via nucleophilic substitution using sodium azide (NaN₃) or similar reagents.

  • Esterification: Reacting with methanol in the presence of an acid catalyst to form the methyl ester.

Pharmaceutical Intermediates

Azido esters are often used as intermediates in drug synthesis due to their reactivity and ability to participate in click chemistry reactions, such as:

  • Azide-alkyne cycloaddition to form triazoles, which are important pharmacophores in medicinal chemistry.

Bioconjugation

The azide functional group can be used for bioconjugation purposes, enabling the attachment of small molecules or polymers to biological macromolecules.

Reactivity

The azide group is highly reactive and can participate in:

  • Click chemistry reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition).

  • Reduction to amines under hydrogenation or Staudinger reaction conditions.

Safety Considerations

Azides are potentially explosive under certain conditions, particularly when heated or subjected to shock. Proper handling procedures must be followed:

  • Store at low temperatures.

  • Avoid exposure to strong acids or bases.

Data Table

PropertyValue
Molecular FormulaC5H9N3O3
Molecular Weight~159.14 g/mol
Functional GroupsAzide (-N₃), Hydroxyl (-OH), Methyl Ester (-COOCH₃)
Stereochemistry(S)-configuration at C2
ReactivityHigh reactivity due to azide group
ApplicationsPharmaceuticals, bioconjugation

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